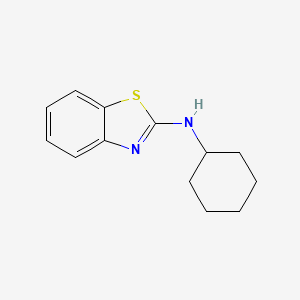

N-Cyclohexyl-1,3-benzothiazol-2-amine

Description

The exact mass of the compound N-Cyclohexyl-1,3-benzothiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Cyclohexyl-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWPIFMHSFSVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891506 | |

| Record name | N-Cyclohexyl-2-benzothiazol-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28291-75-0 | |

| Record name | N-Cyclohexyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28291-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028291750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-2-benzothiazol-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclohexyl-1,3-benzothiazol-2-amine (CAS 28291-75-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-1,3-benzothiazol-2-amine, a molecule of significant interest, occupies a unique space at the intersection of industrial chemistry and pharmacological research. Primarily recognized for its role as a vulcanization accelerator in the rubber industry, this compound is also an emerging subject of study within the broader class of 2-aminobenzothiazoles, which are known to possess a wide array of biological activities. This guide provides a comprehensive technical overview of N-Cyclohexyl-1,3-benzothiazol-2-amine, consolidating its chemical and physical properties, synthesis, reactivity, and known applications. Furthermore, it delves into the potential for biological activity, drawing upon the well-established pharmacological profile of the 2-aminobenzothiazole scaffold, and addresses its environmental presence as a consequence of its industrial use.

Molecular and Physicochemical Profile

N-Cyclohexyl-1,3-benzothiazol-2-amine is an organic compound featuring a benzothiazole core substituted with a cyclohexylamino group at the 2-position.[1] The fusion of a benzene and a thiazole ring forms the benzothiazole moiety, a heterocyclic scaffold prevalent in medicinal chemistry.[2] The cyclohexyl group imparts significant hydrophobicity to the molecule.[3]

Molecular Structure:

Caption: Chemical structure of N-Cyclohexyl-1,3-benzothiazol-2-amine.

Table 1: Physicochemical Properties of N-Cyclohexyl-1,3-benzothiazol-2-amine

| Property | Value | Source |

| CAS Number | 28291-75-0 | [1] |

| Molecular Formula | C₁₃H₁₆N₂S | [1][4] |

| Molecular Weight | 232.35 g/mol | [1][4] |

| Appearance | Solid | |

| Melting Point | 146 °C (experimental) | [5] |

| Boiling Point | 364 °C (predicted) | [5] |

| Density | 1.23 g/cm³ (predicted) | [5] |

| Water Solubility | 1.08e-4 g/L (experimental) | [5] |

| logP (Octanol-Water Partition Coefficient) | 4.4 (predicted) | [6] |

| pKa (Basic) | 5.39 (predicted) | [5] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

Synthesis and Characterization

Representative Synthesis Protocol

Experimental Protocol: Synthesis of N-Cyclohexyl-1,3-benzothiazol-2-amine (Representative)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclohexylamine (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid.

-

Reaction Initiation: Cool the stirred solution in an ice bath to below 10 °C.

-

Bromine Addition: Add a solution of bromine (0.01 mol) in glacial acetic acid dropwise via the dropping funnel, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction Progression: After the complete addition of bromine, continue stirring the reaction mixture for an additional 3 hours at the same temperature.

-

Isolation of Intermediate: The hydrochloride salt of the product will precipitate out of the solution. Filter the solid, wash with a small amount of cold acetic acid, and dry.

-

Neutralization: Dissolve the dried hydrochloride salt in hot water and neutralize with a 25% aqueous ammonia solution until the precipitation of the free base is complete.

-

Final Product Isolation: Filter the precipitate, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol to afford pure N-Cyclohexyl-1,3-benzothiazol-2-amine.

Caption: Representative synthesis workflow for N-Cyclohexyl-1,3-benzothiazol-2-amine.

Spectral Characterization

Definitive spectral data for N-Cyclohexyl-1,3-benzothiazol-2-amine is limited in publicly accessible literature. However, based on the known spectra of related 2-aminobenzothiazole derivatives, the following characteristic spectral features can be anticipated.[8][9]

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring, typically in the range of δ 7.0-8.0 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region, likely between δ 1.0-4.0 ppm. The N-H proton of the amine group would likely appear as a broad singlet.

-

¹³C NMR: The carbon signals for the benzothiazole ring are expected in the aromatic region (δ 110-160 ppm). The carbons of the cyclohexyl ring will resonate in the aliphatic region (δ 20-60 ppm). The carbon atom at the 2-position of the benzothiazole ring, bonded to the nitrogen and sulfur atoms, will have a characteristic downfield shift.

-

FTIR: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching.

-

Mass Spectrometry: Mass spectral data for N-Cyclohexyl-2-benzothiazol-amine is available, confirming its molecular weight.[10] The fragmentation pattern would likely involve the loss of the cyclohexyl group and fragmentation of the benzothiazole ring.

Chemical Reactivity and Applications

The chemical reactivity of N-Cyclohexyl-1,3-benzothiazol-2-amine is primarily dictated by the 2-amino group and the benzothiazole ring system. The exocyclic amino group is nucleophilic and can participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[11][12]

Industrial Application: Rubber Vulcanization

N-Cyclohexyl-1,3-benzothiazol-2-amine is closely related to N-cyclohexyl-2-benzothiazolesulfenamide (CBS), a widely used delayed-action accelerator in the vulcanization of rubber.[13][14][15][16] While CBS is the primary accelerator, N-Cyclohexyl-1,3-benzothiazol-2-amine can be a component formed during the vulcanization process.[17] These accelerators play a crucial role in the cross-linking of polymer chains with sulfur, which imparts strength, elasticity, and durability to rubber products.[13][14]

Environmental Significance: A Marker for Tire Wear

The widespread use of benzothiazole derivatives in tire manufacturing has led to their emergence as environmental markers for tire wear particles.[18][19][20] N-Cyclohexyl-1,3-benzothiazol-2-amine has been identified in environmental samples and is studied to understand the fate and transport of microplastics originating from tires in aquatic and terrestrial ecosystems.[21][22] Its hydrophobic nature contributes to its association with particulate matter in runoff water.[21]

Potential Biological and Pharmacological Activity

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][8][11][23] While specific biological data for N-Cyclohexyl-1,3-benzothiazol-2-amine is not extensively documented, its structural class suggests potential for biological relevance.

Antioxidant Potential

Several studies have highlighted the antioxidant properties of 2-aminobenzothiazole derivatives.[11][24][25] The mechanism of action is often attributed to their ability to scavenge free radicals, which is a key factor in mitigating oxidative stress-related diseases. The nitrogen and sulfur heteroatoms in the benzothiazole ring, along with the amino substituent, can contribute to this antioxidant activity.

Anticancer and Other Therapeutic Activities

The 2-aminobenzothiazole core is present in numerous compounds investigated for their antiproliferative effects on various cancer cell lines.[23] The mechanism of action often involves the induction of apoptosis. Furthermore, derivatives of this scaffold have been explored as potential treatments for diabetes and as anti-inflammatory agents.[8][24] The presence of the lipophilic cyclohexyl group in N-Cyclohexyl-1,3-benzothiazol-2-amine could influence its pharmacokinetic properties and interaction with biological targets.

Safety and Handling

N-Cyclohexyl-1,3-benzothiazol-2-amine is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

N-Cyclohexyl-1,3-benzothiazol-2-amine is a multifaceted compound with established industrial importance and significant potential for further scientific exploration. Its role as a derivative of a key rubber vulcanization accelerator underscores its relevance in materials science, while its environmental persistence as a marker for tire wear highlights the need for continued ecotoxicological studies. For researchers in drug discovery, the 2-aminobenzothiazole core presents a promising scaffold for the development of novel therapeutic agents. Future research focused on the specific biological activities and mechanisms of action of N-Cyclohexyl-1,3-benzothiazol-2-amine is warranted to fully elucidate its potential in medicinal chemistry.

References

-

N-cyclohexyl-1,3-benzothiazol-2-amine - C13H16N2S, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

-

Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. PMC. [Link]

-

Where the Rubber meets the Road: Emerging environmental impacts of Tire Wear particles and their chemical cocktails. PDXScholar. [Link]

-

N-Cyclohexyl-2-benzothiazol-amine Properties. EPA. [Link]

-

Copper complexes bearing 2-aminobenzothiazole derivatives as potential antioxidant: Synthesis, characterization. PubMed. [Link]

-

N-cyclohexyl-1,3-benzothiazol-2-amine (C13H16N2S). PubChemLite. [Link]

-

Benzothiazolamines as tire-derived molecular markers: sorptive behavior in street runoff and application to source apportioning. PubMed. [Link]

-

Vulcanization & Accelerators. Lusida Rubber Products. [Link]

-

N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE. [Link]

-

Environmental aging of tire and road wear particles and tire additives: a long-term field study. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0243798). NP-MRD. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. IJRPC. [Link]

-

Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. ResearchGate. [Link]

-

The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer. MDPI. [Link]

- Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.

-

CYCLOHEXYL BENZOTHIAZOLE SULFENAMIDE (CBTS). Ataman Kimya. [Link]

-

A full range of Rubber Accelerators. QingDao Rayway Chemical Co.,Ltd. [Link]

-

Occurrence and environmental fate/behaviors of tire wear particles and their human and ecological health: an emerging global issue. PubMed. [Link]

-

Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. JOCPR. [Link]

-

Tire wear particles in the aquatic environment - a review on generation, analysis, occurrence, fate and effects. UFZ. [Link]

-

Cyclohexanamine, N-cyclohexyl-. NIST WebBook. [Link]

-

Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. [Link]

-

13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]

-

Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. MDPI. [Link]

-

Spectrum SM884701 for N-Cyclohexyl-2-benzothiazol-amine. MassBank of North America. [Link]

-

2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC. [Link]

-

Synthesis and studying biological activity of new benzothiazole derivatives. ResearchGate. [Link]

-

Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. SciSpace. [Link]

-

Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

Sources

- 1. N-cyclohexyl-1,3-benzothiazol-2-amine | CAS 28291-75-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. PubChemLite - N-cyclohexyl-1,3-benzothiazol-2-amine (C13H16N2S) [pubchemlite.lcsb.uni.lu]

- 7. ijrpc.com [ijrpc.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 11. uokerbala.edu.iq [uokerbala.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. lusida.com [lusida.com]

- 14. atamankimya.com [atamankimya.com]

- 15. mdpi.com [mdpi.com]

- 16. raywaychem.com [raywaychem.com]

- 17. researchgate.net [researchgate.net]

- 18. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 19. Occurrence and environmental fate/behaviors of tire wear particles and their human and ecological health: an emerging global issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ufz.de [ufz.de]

- 21. Benzothiazolamines as tire-derived molecular markers: sorptive behavior in street runoff and application to source apportioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Environmental aging of tire and road wear particles and tire additives: a long-term field study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 23. scispace.com [scispace.com]

- 24. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Copper complexes bearing 2-aminobenzothiazole derivatives as potential antioxidant: Synthesis, characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Divergence of N-Cyclohexyl-2-benzothiazole Sulfenamide (CBS) and N-Cyclohexyl-2-benzothiazolamine (NCBA): From Vulcanization to Environmental Tracing

Executive Summary

In the complex lifecycle of commercial rubber products, the chemical additives used during manufacturing rarely remain static. N-cyclohexyl-2-benzothiazole sulfenamide (CBS) is a cornerstone of the tire manufacturing industry, functioning as a highly efficient, delayed-action vulcanization accelerator. However, upon thermal degradation during curing and subsequent environmental weathering, CBS leaves behind specific chemical signatures.

Chief among these is N-Cyclohexyl-2-benzothiazolamine (NCBA) , an amine derivative that lacks the labile sulfenamide linkage of its parent compound. While CBS is engineered for reactivity, NCBA is characterized by its environmental persistence. This in-depth technical guide explores the mechanistic divergence between these two compounds, detailing why CBS is critical for industrial rubber compounding and how NCBA has emerged as a highly specific, stable molecular marker for tracking tire wear particles (TWP) in urban environments.

Physicochemical & Structural Comparison

The fundamental difference between CBS and NCBA lies in a single sulfur atom. CBS features a sulfenamide bridge (-S-NH-) connecting the benzothiazole core to the cyclohexyl group. This specific bond is designed to be thermally labile at curing temperatures. In contrast, NCBA features a direct amine linkage (-NH-), rendering it highly stable against further thermal or environmental degradation.

Table 1: Physicochemical and Functional Comparison

| Property | N-cyclohexyl-2-benzothiazole sulfenamide (CBS) | N-Cyclohexyl-2-benzothiazolamine (NCBA) |

| CAS Number | 95-33-0 | 28291-75-0 |

| Molecular Formula | C13H16N2S2 | C13H16N2S |

| Molecular Weight | 264.41 g/mol | 232.34 g/mol |

| Structural Linkage | Sulfenamide (-S-NH-) | Amine (-NH-) |

| Primary Role | Delayed-action vulcanization accelerator | Environmental molecular marker / Impurity |

| Environmental Stability | Low (Rapidly degrades/reacts) | High (Stable in sediment and runoff) |

| Log Kow | ~4.9 | 4.23 ± 0.14 |

Industrial Causality: The Mechanism of CBS in Rubber Compounding

The selection of in natural and synthetic rubber (such as styrene-butadiene rubber) is driven by the need for "scorch safety." Scorch refers to the premature cross-linking of rubber during the high-shear mixing phase.

The Causality of the Sulfenamide Bond: At mixing temperatures (100–120°C), the -S-N- bond in CBS remains intact, preventing the sulfur from reacting with the polyisoprene backbone. However, once the mixture is transferred to the curing mold and temperatures exceed 140°C, the sulfenamide bond undergoes homolytic cleavage. This controlled degradation releases 2-mercaptobenzothiazole (MBT) radicals and cyclohexylamine. The MBT radicals actively promote the formation of polysulfide cross-links, drastically reducing curing time while improving the mechanical resilience of the final tire tread.

Caption: Transformation of CBS to NCBA and MBT during vulcanization and weathering.

Environmental Transformation & The Emergence of NCBA

While CBS is consumed during vulcanization, trace amounts of impurities and degradation products are locked within the tire matrix. As tires wear down on roadways, they generate Tire Wear Particles (TWP), releasing these trapped compounds into the environment.

[Kumata et al. identified NCBA as a highly specific molecular marker[1]]() for vehicle-derived pollution. Unlike its parent compound CBS, which is reactive and degrades quickly in the environment, NCBA is highly stable.

Why NCBA is the Superior Tracer:

-

Source Specificity: The shift in the tire industry from older accelerators (like OBS) to CBS means that NCBA specifically traces modern tire tread wear[2].

-

Sorptive Behavior: NCBA possesses a high octanol-water partition coefficient (log Kow of 4.23). In street runoff, it exhibits strong affinity for suspended particulate matter (SPM), with an organic carbon-normalized in-situ partition coefficient (Koc) that drives its accumulation in urban reservoir sediments[3]. This allows researchers to use sediment cores to track historical traffic density and TWP accumulation over decades.

Analytical Methodologies: Extracting and Quantifying NCBA

To utilize NCBA as a reliable environmental tracer, the analytical protocol must overcome severe matrix interferences inherent in road dust and sediment. The following methodology outlines a self-validating system designed to isolate and quantify NCBA with high recovery rates.

Experimental Protocol: Sediment Extraction and Clean-up

Step 1: Sample Preparation & Isotope Spiking (Self-Validation)

-

Action: Freeze-dry 10g of homogenized sediment or road dust.

-

Validation: Spike the sample with a known concentration of a surrogate internal standard (e.g., deuterated benzothiazole or a structurally similar stable isotope). Causality: This internal standard undergoes the exact same extraction stresses as the native NCBA, allowing for the correction of matrix-induced ion suppression and extraction losses, ensuring the final quantification is absolute.

Step 2: Soxhlet Extraction

-

Action: Extract the spiked sample using 150 mL of Dichloromethane (DCM) in a Soxhlet apparatus for 24 hours.

-

Causality: Because NCBA is highly hydrophobic and tightly bound to the organic carbon of tire rubber and sediment, weaker solvents (like methanol) fail to achieve complete desorption. DCM provides the necessary solvent strength to fully penetrate the matrix[3].

Step 3: Silica Gel Fractionation (Clean-up)

-

Action: Concentrate the DCM extract to 1 mL and load it onto a deactivated silica gel column. Elute first with 20 mL of hexane, discard the fraction. Elute second with 30 mL of a Hexane/DCM mixture (1:1 v/v) to collect the benzothiazolamines.

-

Causality: Environmental extracts are heavily contaminated with non-polar aliphatic hydrocarbons (from motor oil and exhaust). The initial hexane wash removes these interfering aliphatics, which would otherwise cause severe baseline drift and mass spectrometer fouling. The polar NCBA is retained until the solvent polarity is increased.

Step 4: GC-MS / LC-HRMS Quantification

-

Action: Analyze the purified fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Monitor the specific mass-to-charge ratio for NCBA (M+ 232)[1].

Caption: Step-by-step analytical workflow for the extraction and quantification of NCBA.

Conclusion

The relationship between N-cyclohexyl-2-benzothiazole sulfenamide (CBS) and N-Cyclohexyl-2-benzothiazolamine (NCBA) perfectly illustrates the lifecycle of industrial chemicals. CBS is a triumph of polymer chemistry, utilizing a precisely engineered sulfenamide bond to control vulcanization kinetics and produce durable rubber. However, the environmental legacy of this process is written in NCBA. By understanding the structural stability and sorptive behavior of NCBA, environmental chemists have weaponized an industrial impurity, turning it into a powerful analytical tool for tracking the [transport pathways of tire wear particles[4]]() across global ecosystems.

References

-

Title: N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE (CBTS) Source: Ataman Chemicals URL: [Link]

-

Title: Historical Trends of N-Cyclohexyl-2-benzothiazolamine, 2-(4-Morpholinyl)benzothiazole, and Other Anthropogenic Contaminants in the Urban Reservoir Sediment Core Source: Environmental Science & Technology (ACS Publications) URL: [Link]

-

Title: Assessment of 2-(4-morpholinyl) benzothiazole (24MoBT) and N-cyclohexyl-2-benzothiazolamine (NCBA) as traffic tracers in metropolitan cities of China and India Source: Atmospheric Environment (FAO AGRIS) URL: [Link]

-

Title: Benzothiazolamines as Tire-Derived Molecular Markers: Sorptive Behavior in Street Runoff and Application to Source Apportioning Source: Environmental Science and Technology (ResearchGate) URL: [Link]

-

Title: Emerging investigator series: in-depth chemical profiling of tire and artificial turf crumb rubber: aging, transformation products, and transport pathways Source: Environmental Science: Processes & Impacts (RSC Publishing) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Assessment of 2-(4-morpholinyl) benzothiazole (24MoBT) and N-cyclohexyl-2-benzothiazolamine (NCBA) as traffic tracers in metropolitan cities of China and India [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Emerging investigator series: in-depth chemical profiling of tire and artificial turf crumb rubber: aging, transformation products, and transport path ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00326H [pubs.rsc.org]

The Rising Therapeutic Potential of N-Cyclohexyl-1,3-benzothiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Within this versatile class of compounds, N-Cyclohexyl-1,3-benzothiazol-2-amine and its derivatives are emerging as a promising frontier for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds, offering a valuable resource for researchers in drug discovery and development.

The Benzothiazole Core: A Privileged Scaffold

The unique structural features of the benzothiazole nucleus, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, allow for diverse chemical modifications, leading to a wide array of biological activities.[2] Derivatives of 2-aminobenzothiazole, in particular, have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The introduction of a cyclohexyl moiety at the 2-amino position can significantly influence the compound's lipophilicity and steric properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

Synthesis of N-Cyclohexyl-1,3-benzothiazol-2-amine Derivatives

The synthesis of the core 2-aminobenzothiazole structure is typically achieved through the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium.[3][5] This versatile method allows for the introduction of various substituents on the benzene ring.

Further derivatization at the 2-amino position to introduce the N-cyclohexyl group can be accomplished through several synthetic routes. A common approach involves the reaction of 2-aminobenzothiazole with a cyclohexyl-containing electrophile. For instance, the synthesis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide has been reported, demonstrating the feasibility of incorporating the cyclohexylamino group.[4]

Experimental Protocol: Synthesis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide[4]

This protocol describes a representative synthesis of an N-Cyclohexyl-1,3-benzothiazol-2-amine derivative.

Step 1: Synthesis of 2-Amino-1,3-benzothiazole

A general and efficient method for the synthesis of the 2-aminobenzothiazole scaffold.

-

Materials: Substituted aniline, Potassium thiocyanate, Glacial acetic acid, Bromine.

-

Procedure:

-

Dissolve the substituted aniline (0.1 mol) and potassium thiocyanate (0.1 mol) in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add bromine (0.1 mol) dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture for an additional 2-3 hours.

-

Collect the precipitated product by filtration, wash with cold acetic acid, and then with water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 2-aminobenzothiazole derivative.

-

Step 2: Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

-

Materials: 2-Amino-1,3-benzothiazole, Chloroacetyl chloride, Suitable solvent (e.g., Dichloromethane).

-

Procedure:

-

Dissolve 2-amino-1,3-benzothiazole (0.01 mol) in the solvent.

-

Add chloroacetyl chloride (0.012 mol) dropwise at 0°C.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Step 3: Synthesis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide

-

Materials: N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, Cyclohexylamine, Suitable solvent (e.g., Acetonitrile), Base (e.g., Triethylamine).

-

Procedure:

-

Dissolve N-(1,3-benzothiazol-2-yl)-2-chloroacetamide (0.01 mol) in the solvent.

-

Add cyclohexylamine (0.012 mol) and the base (0.012 mol).

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the final product.

-

Characterization Data for N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide: [4]

-

Appearance: Off-white powder

-

Melting Point: 278–279 °C

-

FT-IR (cm⁻¹): 3161 (N-H), 3050 (C-H, aromatic), 2934 (C-H, aliphatic), 1693 (C=O, amide)

-

¹H-NMR (DMSO-d₆, δ ppm): 10.54 (s, 1H, NH), 4.15 (s, 1H, NH), 3.46 (s, 2H, CH₂), other cyclohexyl and benzothiazole protons.

Caption: Synthetic workflow for N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives.

Biological Activities and Therapeutic Potential

While research specifically focused on N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives is still emerging, the extensive studies on the broader 2-aminobenzothiazole class provide a strong foundation for predicting their biological activities. The primary areas of interest include anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[1][6] These include the induction of apoptosis, inhibition of protein kinases, and disruption of cell cycle progression.[7][8] The introduction of a cyclohexyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many benzothiazole derivatives are known to inhibit protein kinases, such as PI3Kγ, which are crucial for cancer cell growth and survival.[4]

-

Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of key regulatory proteins like those in the Bcl-2 family.[7][8]

-

Cell Cycle Arrest: Benzothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at different phases.

Quantitative Data for Related Benzothiazole Derivatives (Anticancer Activity):

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| OMS5 | MCF-7 (Breast) | 22.13 | [4] |

| OMS14 | HCT-116 (Colon) | 35.42 | [4] |

| Derivative 19 | CCRF-CEM (Leukemia) | 12 ± 2 | [1] |

| Derivative 20 | CCRF-CEM (Leukemia) | 8 ± 1 | [1] |

This table presents data for structurally related benzothiazole derivatives to illustrate the potential potency of the N-cyclohexyl class.

Caption: Potential anticancer mechanisms of N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several 2-aminobenzothiazole derivatives have exhibited significant anti-inflammatory properties.[3][9] The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [3]

This is a standard in vivo model to assess the anti-inflammatory activity of novel compounds.

-

Animals: Wistar albino rats.

-

Procedure:

-

Divide the animals into groups: control, standard (e.g., Diclofenac sodium), and test groups receiving different doses of the N-Cyclohexyl-1,3-benzothiazol-2-amine derivative.

-

Administer the test compounds and the standard drug orally or intraperitoneally.

-

After a specific time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) using a plethysmometer.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzothiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[5][10] The presence of the benzothiazole ring is crucial for this activity, and modifications at the 2-amino position can modulate the potency and spectrum.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [11]

The broth microdilution method is a standard in vitro assay to quantify the antimicrobial activity of a compound.

-

Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Quantitative Data for Related Benzothiazole Derivatives (Antimicrobial Activity):

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3c | S. aureus | - | [5] |

| 3h | E. coli | - | [5] |

| BZ5 | S. aureus | 15.62 | [10] |

| BZ7 | P. aeruginosa | 31.25 | [10] |

This table presents data for structurally related benzothiazole derivatives to indicate the potential antimicrobial efficacy of the N-cyclohexyl class. Note: Specific MIC values for 3c and 3h were not provided in the source, but they were identified as the most active.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives is yet to be established, valuable insights can be drawn from the broader benzothiazole literature.

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzothiazole ring significantly influence biological activity. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) at specific positions can enhance the anti-inflammatory or anticancer potency.[3][12]

-

The N-Cyclohexyl Moiety: The cyclohexyl group at the 2-amino position is expected to increase the lipophilicity of the molecule. This can lead to improved cell membrane permeability and better interaction with hydrophobic pockets of target proteins. The steric bulk of the cyclohexyl group will also play a crucial role in determining the binding affinity and selectivity for specific biological targets.

Future Directions and Conclusion

N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives represent a promising and underexplored area in medicinal chemistry. The foundational knowledge of the biological activities of the broader benzothiazole class strongly suggests their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Future research should focus on:

-

Systematic Synthesis: The synthesis and characterization of a library of N-Cyclohexyl-1,3-benzothiazol-2-amine derivatives with diverse substitutions on the benzothiazole ring.

-

Comprehensive Biological Evaluation: In-depth in vitro and in vivo screening of these derivatives against a wide range of cancer cell lines, inflammatory models, and microbial strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent compounds.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to evaluate their drug-likeness.

References

- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.

- Al-Ostath, A. I., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(15), 5894.

- Deshmukh, R., et al. (2011). Synthesis and biological evaluation of some 1, 3-benzthiazoles derivatives. International Journal of Research in Pharmacy and Chemistry, 1(3), 329-335.

- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.

- Sekar, V., & Periyasamy, V. (2012). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 24(12), 5677-5679.

- BenchChem. (2025).

- Hassan, M., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 265-281.

- Google Patents. (2017). CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide.

- BenchChem. (2025). Validation of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine's anticancer activity in multiple cell lines. BenchChem.

- ResearchGate. (n.d.).

- Bentham Science. (2021).

- Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

- ResearchGate. (2019).

- Alla, T., et al. (2012). Synthesis and biological evaluation of some novel 2-cyclic amine benzothiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 545-549.

- International Journal of Research in Engineering and Science. (2021). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. International Journal of Research in Engineering and Science.

- Pareek, A., et al. (2010). Synthesis of some biologically active benzothiazole derivatives. Der Pharma Chemica, 2(5), 281-290.

- ResearchGate. (2009).

- Molecules. (2022).

- University of Baghdad Digital Repository. (2022). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. University of Baghdad Digital Repository.

- Musleh, S. M. (2016). Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives.

- University of Thi-Qar. (2024).

- Bentham Science. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

- ACS Infectious Diseases. (2021). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. ACS Infectious Diseases, 7(1), 126-136.

- Molecules. (2015).

- Molecules. (2016).

- Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1688.

- BenchChem. (2025).

- RSC Advances. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.

-

Molecules. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234.

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. uop.edu.jo [uop.edu.jo]

- 11. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL 2-CYCLIC AMINE BENZOTHIAZOLE DERIVATIVES [ipindexing.com]

- 12. asianpubs.org [asianpubs.org]

N-Cyclohexyl-1,3-benzothiazol-2-amine (NCBA) as a Molecular Marker for Tire Wear Particles: A Technical Guide

Executive Summary

The quantification of tire and road wear particles (TRWP) in environmental matrices is one of the most pressing challenges in contemporary environmental analytical chemistry. As TRWPs are recognized as a dominant source of microplastic pollution, accurately apportioning their contribution requires highly specific molecular markers. N-Cyclohexyl-1,3-benzothiazol-2-amine (NCBA) has emerged as a critical target analyte. Originating from the degradation of modern vulcanization accelerators, NCBA offers high specificity for tire rubber.

This whitepaper provides an in-depth technical framework for researchers and analytical scientists, detailing the mechanistic chemistry, partitioning behavior, and self-validating analytical workflows required to quantify NCBA in complex environmental matrices.

Mechanistic Grounding: The Chemistry and Fate of NCBA

The Shift in Vulcanization Chemistry

Historically, 2-(4-morpholinyl)benzothiazole (24MoBT) was the primary marker used to track tire debris, originating from the accelerator 2-(morpholinothio)benzothiazole (OBS)[1][2]. However, the tire manufacturing industry has largely transitioned away from OBS in favor of N-cyclohexyl-2-benzothiazole sulfenamide (CBS) as the predominant sulfur vulcanization accelerator[3].

During the vulcanization process—and subsequently through environmental weathering and thermal degradation—the S-N bond in CBS undergoes cleavage. The resulting amine radical abstracts a hydrogen atom to form the stable secondary amine, NCBA[4]. Because CBS is almost exclusively used in tire tread rubber, NCBA serves as a highly specific, source-apportioning marker for modern TRWPs[1][3].

Fig 1: Chemical degradation pathway of CBS to NCBA and environmental fate.

Physicochemical Partitioning Behavior

The utility of NCBA as a marker relies heavily on its partitioning behavior in aquatic systems. NCBA exhibits a high octanol-water partition coefficient (

Causality in Environmental Sampling: This high

Comparative Analysis of TRWP Molecular Markers

To contextualize NCBA, it must be evaluated against other emerging and historical markers. The selection of a marker dictates the analytical instrumentation and the environmental compartment being monitored.

Table 1: Comparison of Primary TRWP Molecular Markers

| Marker Compound | Source Additive | Specificity to Tires | Environmental Partitioning | Primary Analytical Method |

| NCBA | CBS (Accelerator) | High | Particulate-bound (High | LC-MS/MS, GC-MS |

| 24MoBT | OBS (Accelerator) | Moderate (Declining use) | Mixed (Lower | LC-MS/MS, GC-MS |

| 6PPD-Quinone | 6PPD (Antioxidant) | High | Dissolved & Particulate | LC-MS/MS |

| Zinc (Zn) | ZnO (Activator) | Low (Brake wear, industry) | Elemental (Conservative) | ICP-MS |

Analytical Methodologies: A Self-Validating Protocol System

To ensure trustworthiness and scientific integrity, the quantification of NCBA must employ a self-validating system. Environmental matrices (road runoff, benthic sediments) are rich in humic acids and complex hydrocarbons that cause severe matrix effects, particularly ion suppression in Electrospray Ionization (ESI).

Step-by-Step LC-MS/MS Workflow

Step 1: Sample Collection and Phase Separation

-

Collect 1 L of environmental water (e.g., highway runoff) in amber glass bottles to prevent photodegradation.

-

Filter sequentially through 1.0 µm and 0.7 µm Glass Fiber Filters (GFFs) to separate the aqueous phase from the SPM[5].

-

Rationale: Because NCBA partitions heavily to SPM, analyzing the filtered water alone will yield false negatives[1].

Step 2: Isotope Dilution (The Self-Validating Step)

-

Spike both the GFFs (particulates) and the filtrate with a deuterated internal standard (e.g.,

-5-methylbenzotriazole or a custom -

Rationale: The deuterated standard elutes at the exact same retention time as the target analyte. Any matrix-induced signal suppression in the mass spectrometer will affect the standard and the analyte equally, allowing for flawless mathematical correction of the recovery rate.

Step 3: Extraction and Clean-up

-

Aqueous Phase: Pass through a Solid Phase Extraction (SPE) cartridge (e.g., Oasis HLB). Wash with 5% methanol in water, and elute with 100% methanol.

-

Particulate Phase (GFFs): Subject the dried filters to accelerated solvent extraction (ASE) or ultrasonication using a dichloromethane/methanol (1:1 v/v) mixture.

Step 4: Chromatographic Separation

-

Inject 10 µL of the reconstituted extract onto a Biphenyl analytical column (e.g., 2.6 µm, 50 mm × 2.1 mm) maintained at 45 °C[5].

-

Rationale: Standard C18 columns often fail to resolve complex aromatic mixtures found in tire leachate. Biphenyl stationary phases leverage

interactions, providing superior retention and baseline resolution for benzothiazole derivatives[5].

Step 5: Mass Spectrometry (MS/MS) Detection

-

Operate a Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode using Dynamic Multiple Reaction Monitoring (dMRM).

-

Monitor specific precursor-to-product ion transitions for NCBA to ensure absolute structural confirmation.

Fig 2: Self-validating analytical workflow for NCBA quantification.

Environmental Occurrence and Quantitative Data

The application of the aforementioned protocols has revealed the ubiquitous nature of NCBA in urban and roadside environments. The data below synthesizes recent findings on NCBA concentrations across various environmental compartments.

Table 2: Typical Environmental Concentrations of NCBA

| Environmental Matrix | Concentration Range | Contextual Notes |

| Highway Runoff (Total) | 22 – 508 ng/L | Highest concentrations observed during "first flush" storm events[1]. |

| Roadside Drain Sump (SPM) | 0.019 – 0.236 mg/kg | Procedural blanks yield no detectable NCBA, confirming tire origin[6]. |

| Urban Air ( | 3.70 – 27.4 ng/m³ | NCBA is bound to airborne tire debris; gas-phase contribution is minimal[7][8]. |

| Benthic Sediments | 3.3% ± 1.6% (Mass contribution) | SPM-weighted mean concentration proves runoff loads aquatic environments[1]. |

Ecotoxicological Implications

The identification of NCBA is not merely an exercise in mass balance; it has profound ecotoxicological implications. Tire wear particles leach a complex "chemical cocktail" into aquatic ecosystems.

Recent non-target high-resolution liquid chromatography Orbitrap mass spectrometry studies combined with toxicity testing on fathead minnow (Pimephales promelas) and Daphnia magna embryos have demonstrated that benzothiazoles and aryl-amines are primary drivers of chronic toxicity[9][10]. While 6PPD-quinone is notorious for acute coho salmon mortality, the chronic, sub-lethal toxicity observed in benthic and planktonic species is heavily correlated with the presence of benzothiazole derivatives, including NCBA and 2-mercaptobenzothiazole (MBT)[4][9]. Accurately tracking NCBA thus provides a proxy for the localized ecological risk posed by the broader suite of tire-derived leachates.

References

-

Tyre wear particles: an abundant yet widely unreported microplastic? Plymouth University URL:[Link]

-

Benzothiazolamines as Tire-Derived Molecular Markers: Sorptive Behavior in Street Runoff and Application to Source Apportioning ResearchGate URL:[Link]

-

Analytical challenges and possibilities for the quantification of tire-road wear particles Diva-Portal.org URL:[Link]

-

Concentrations of Tire Additive Chemicals and Tire Road Wear Particles in an Australian Urban Tributary eScholarship.org URL:[Link]

-

Emerging investigator series: in-depth chemical profiling of tire and artificial turf crumb rubber: aging, transformation products, and transport pathways RSC Publishing URL: [Link]

-

A Deep Dive into the Complex Chemical Mixture and Toxicity of Tire Wear Particle Leachate in Fathead Minnow ResearchGate URL:[Link]

-

Deep dive into the chronic toxicity of tyre particle mixtures and their leachates University of Exeter URL:[Link]

-

Tire Wear Emissions by Highways: Impact of Season and Surface Type MDPI URL: [Link]

-

Tire Wear Chemicals in the Urban Atmosphere: Significant Contributions of Tire Wear Particles to PM2.5 ACS Publications URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Emerging investigator series: in-depth chemical profiling of tire and artificial turf crumb rubber: aging, transformation products, and transport path ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00326H [pubs.rsc.org]

- 5. escholarship.org [escholarship.org]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ore.exeter.ac.uk [ore.exeter.ac.uk]

Introduction: The 2-Aminobenzothiazole Core as a Privileged Scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole moiety, a heterocyclic system composed of a benzene ring fused to the 4,5-positions of a thiazole ring with an amino group at the 2-position, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3][4] This designation stems from its versatile structure, which is capable of interacting with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[1][5] Derivatives have been extensively explored and have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][6][7][8] The synthetic accessibility of the core and the ease with which its exocyclic amino group and benzene ring can be functionalized make it an attractive starting point for the design of novel therapeutics.[2][3][8] The clinical success of drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), underscores the therapeutic relevance of this scaffold.[6][9]

This guide provides a detailed analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, synthesizing technical data with mechanistic insights to inform future drug design and development efforts.

Part 1: Foundational SAR Principles and Key Loci for Modification

The biological activity of 2-aminobenzothiazole derivatives is modulated by strategic chemical modifications at three primary locations: the C2-exocyclic amino group, the carbocyclic benzene ring, and the heterocyclic thiazole ring. Understanding the impact of substitutions at these positions is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

-

The C2-Exocyclic Amino Group (-NH₂): This group is a critical locus for interaction and derivatization. It can act as a hydrogen bond donor, a key interaction for anchoring the molecule into the active site of many enzymes, particularly kinases.[6] Its nucleophilicity allows for the facile introduction of a wide variety of substituents, including aryl, acyl, and alkyl groups, which can extend into different pockets of a target protein to enhance binding affinity and modulate physical properties like solubility.[3][8]

-

The Benzene Ring (C4-C7 Positions): Substituents on the benzene portion of the scaffold can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can alter the pKa of the heterocyclic nitrogen and exocyclic amine, affecting binding interactions. Furthermore, bulky substituents can provide steric hindrance to prevent metabolic degradation or can be tailored to fit into specific hydrophobic pockets of a biological target, thereby increasing selectivity.[10][11] The position of the substituent is also crucial; for example, modifications at the C6-position have been shown to be particularly important for antifungal activity.[10]

-

The Heterocyclic Core: While less commonly modified, the sulfur and nitrogen atoms within the thiazole ring are key to the scaffold's identity. The sulfur atom can engage in specific interactions, and the endocyclic nitrogen can act as a hydrogen bond acceptor.[6] Bioisosteric replacement of the benzothiazole core with other heterocycles, such as benzoxazole or benzimidazole, often results in a significant change or loss of activity, highlighting the crucial role of the entire fused ring system.[6][12]

Part 2: Anticancer Activity - Targeting Cellular Proliferation

The 2-aminobenzothiazole scaffold is a cornerstone in the development of anticancer agents, primarily due to its effectiveness as a kinase inhibitor.[6][13]

Inhibition of Protein Kinases

Kinase inhibitors often function by competing with ATP for binding in the enzyme's active site.[14] The 2-aminobenzothiazole scaffold is particularly adept at this, with the heterocyclic ring system mimicking the adenine of ATP and forming crucial hydrogen bonds with the "hinge region" of the kinase.[6][14]

Tyrosine Kinase Inhibitors (VEGFR-2, EGFR): Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key targets in oncology.

-

Core Interaction: The 2-aminobenzothiazole motif is vital. In one study, replacing it with a 2-aminothiazole moiety severely impaired antiproliferative activity.[6]

-

C2-Amine Substitutions: Attaching substituted phenyl rings to the exocyclic amine is a common strategy. For Aurora B kinase inhibitors, a para-substitution on this phenyl ring was found to be beneficial for activity.[6]

-

Benzene Ring Substitutions: For a series of EGFR inhibitors, the order of cytotoxicity for substituents on the benzothiazole ring was OEt > H > Me > NO₂.[6] Introducing a nitro or ethoxyl group at the C6 position decreased EGFR inhibition.[6]

Serine/Threonine Kinase Inhibitors (PI3K, Aurora, CDK): This class of kinases, including the critical PI3K/Akt/mTOR pathway, regulates cell growth, proliferation, and survival.[3]

-

PI3K Inhibition: The benzothiazole ring has been shown to be critical for both the activity and selectivity of PI3K inhibitors. Compound 54 , a 2-aminobenzothiazole derivative, was identified as a highly potent PI3Kα inhibitor with an IC₅₀ of 1.03 nM and exhibited significant growth-inhibitory activity against MCF-7 breast cancer cells.[6]

-

Aurora Kinase Inhibition: Through the bioisosteric replacement of a 2-aminobenzoxazole scaffold, researchers developed a class of 2-aminobenzothiazole inhibitors with significantly improved activity and selectivity for Aurora B kinase.[6]

-

CDK Inhibition: The incorporation of an aminopyridine motif into the 2-aminobenzothiazole scaffold led to potent CDK2 kinase inhibitors, with some analogues showing IC₅₀ values as low as 21.7 nM.[6]

Table 1: Anticancer Activity of Representative 2-Aminobenzothiazole Derivatives

| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ (nM) | Key SAR Insights | Reference |

|---|---|---|---|---|---|

| 23 | VEGFR-2 | - | 97 | Potent and selective VEGFR-2 inhibitor. | [6] |

| 38 | CDK2 | - | 21.7 | Incorporation of an aminopyridine motif enhances potency. | [6] |

| 54 | PI3Kα | MCF-7 | 1.03 | Highly potent PI3Kα inhibitor with significant cellular activity. | [6] |

| 12 | EGFR | MCF-7 | 96 (IC₅₀) | 2-Aminobenzothiazole core is crucial; superior to 2-aminothiazole. | [6] |

| OMS5 | - | A549 (Lung) | 22,130 | Features a 4-nitroaniline moiety. | [4][15] |

| OMS14 | - | A549 (Lung) | 61,030 | Incorporates a piperazine-4-nitroaniline substituent. |[4][15] |

Part 3: Antimicrobial Activity - Combating Pathogens

2-Aminobenzothiazole derivatives have also shown potent activity against a range of microbial pathogens, including drug-resistant bacteria and fungi.[2]

Antibacterial Activity

-

Spectrum of Activity: These compounds are typically potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but often show poor activity against Gram-negative bacteria.[16][17] This is frequently due to the scaffold being a substrate for efflux pumps in Gram-negative pathogens.[16]

-

Mechanism of Action: A key mechanism for some derivatives is the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[18]

-

Key SAR Findings:

-

For a series of N,N-disubstituted 2-aminobenzothiazoles active against S. aureus, an N-propyl imidazole moiety attached to the C2-amine was found to be critical for antibacterial activity.[16]

-

On the benzothiazole ring, a chlorine atom at the C6 or C5 position maintained potent activity, while removing all substituents led to a substantial loss of activity.[16]

-

Antifungal Activity

-

Scaffold Preference: In a direct comparison, 2-amino substituted benzothiazoles were found to be generally more potent against fungi, whereas 2-mercapto derivatives were more active against bacteria.[10]

-

Key SAR Findings:

-

The substitution pattern on the benzene ring is critical. Antifungal activity against Candida species was enhanced by increasing the steric hindrance at the C6-position of the benzothiazole ring.[10]

-

Compounds with bulky groups like phenoxy and benzyloxy at C6 were significantly more potent than those with smaller groups. The 6-benzyloxy derivative was among the most active in its series against multiple fungal strains.[10]

-

Table 2: Antimicrobial Activity of Representative 2-Aminobenzothiazole Derivatives

| Compound ID | Target Organism | Activity (MIC) | Key SAR Insights | Reference |

|---|---|---|---|---|

| 1 | S. aureus | 2.9 µM | N-propyl imidazole at C2-amine is critical. 6-chloro group is beneficial. | [16] |

| 4 | S. aureus | ~6-9 µM | Removal of the 6-chloro group from compound 1 results in a 2-3 fold loss of activity. | [16] |

| 4b | MRSA | More potent than Ciprofloxacin | Dual inhibitor of DNA gyrase/topoisomerase IV. | [18] |

| 7a | MRSA | More potent than Ciprofloxacin | Dual inhibitor of DNA gyrase/topoisomerase IV. | [18] |

| 1e | C. albicans | 8 µg/mL | Bulky 6-benzyloxy group enhances antifungal activity. | [10] |

| 1n | C. albicans | 4 µg/mL | One of the most potent in its series against C. albicans. |[10] |

Part 4: Applications in Neurodegenerative Diseases

The utility of the 2-aminobenzothiazole scaffold extends to neurodegenerative disorders, where multi-target approaches are often necessary.

-

Riluzole: An approved drug for amyotrophic lateral sclerosis (ALS), demonstrating the scaffold's ability to cross the blood-brain barrier and exert effects in the central nervous system.[6][9]

-

Alzheimer's Disease (AD): The multifactorial nature of AD has led to the design of multi-target-directed ligands (MTDLs).[19] Novel 2-aminobenzothiazole derivatives have been developed as MTDLs that combine pharmacophores for histamine H₃ receptor (H₃R) antagonism and cholinesterase inhibition, aiming to synergistically improve cognitive function.[19]

-

Tauopathies: While distinct, the related 2-aminothiazole scaffold has produced compounds that are exceptional inhibitors of neuronal degeneration in tau-driven models of AD, suggesting a promising avenue of exploration for 2-aminobenzothiazole analogues.[20]

Part 5: Experimental Protocols and Methodologies

The trustworthiness of SAR data relies on robust and reproducible experimental methods. The following protocols are representative of those used in the evaluation of 2-aminobenzothiazole derivatives.

Protocol 1: Synthesis of a 6-Substituted-2-Aminobenzothiazole Derivative

This protocol describes a classical and widely used method for synthesizing the core scaffold.[1][2]

Materials:

-

Substituted aniline (e.g., 4-bromoaniline) (1 equivalent)

-

Ammonium thiocyanate (1 equivalent)

-

Glacial acetic acid

-

Bromine (1 equivalent)

-

Ice-cold water, Ethanol

Procedure:

-

Dissolve the substituted aniline and ammonium thiocyanate in glacial acetic acid in a flask and stir at room temperature.[2]

-

Cool the reaction mixture in an ice bath to below 10°C.[2]

-

Slowly, add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

-

Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.[2]

-

Filter the resulting solid precipitate, wash thoroughly with water to remove any remaining acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-aminobenzothiazole derivative.

-

Confirm the structure and purity using analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5 x 10³ cells/well in the appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the synthesized 2-aminobenzothiazole derivatives in the culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for an additional 48-72 hours.[4]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The 2-aminobenzothiazole scaffold continues to be a highly productive platform in the quest for novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets, particularly protein kinases, have solidified its status as a privileged structure in drug discovery.[3][4] The structure-activity relationships detailed in this guide demonstrate that rational, iterative modifications to the core structure can lead to compounds with potent and selective activity against cancer, microbial pathogens, and the drivers of neurodegeneration. Future research will undoubtedly continue to uncover new biological roles and therapeutic applications for this remarkable heterocyclic system.

References

-

2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. (2026, January 22). Asian Journal of Organic Chemistry.[Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (n.d.). National Institutes of Health.[Link]

-

SAR analysis of 2‐aminobenzothiazole derivatives 8a–8n. - ResearchGate. (n.d.). ResearchGate.[Link]

-

Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. New Journal of Chemistry, 42(2), 776–797. [Link]

-

Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC. (n.d.). National Institutes of Health.[Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. (2016, February 15). PubMed.[Link]

-

Dadmal, T. L., Katre, S. D., Mandewale, M. C., & Kumbhare, R. M. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.[Link]

-

Synthesis, SAR, In silico Appraisal and Anti-Microbial Study of Substituted 2-aminobenzothiazoles Derivatives. (n.d.). Bentham Science Publishers.[Link]

-

Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC. (n.d.). National Institutes of Health.[Link]

-

Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. (2020, January 15). PubMed.[Link]

-

Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg. (n.d.). ResearchGate.[Link]

-

General chemical structure of 2-aminobenzothiazole derivatives linked... - ResearchGate. (n.d.). ResearchGate.[Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2023, March 20). PubMed.[Link]

-

Aminonbenzthiazole derivatives as potent anticancer agents (Compound 23-35). - ResearchGate. (n.d.). ResearchGate.[Link]

-

2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain.[Link]

-

(PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. (2017, August 12). ResearchGate.[Link]

-

Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. (2011, August 17). PubMed.[Link]

-

Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar.[Link]

- CN103006645A - Application of 2-aminobenzothiazole derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor. (n.d.).

- US4363913A - Preparation of 2-aminobenzothiazoles. (n.d.).

-

Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). (n.d.). Taylor & Francis Online.[Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. (2024, March 14). ACS Publications.[Link]

-

In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2025, January 22). MDPI.[Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC Publishing.[Link]

-

2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (2006, November 16). PubMed.[Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC. (2023, February 15). National Institutes of Health.[Link]

-

Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC. (2023, June 28). National Institutes of Health.[Link]

-

Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. (n.d.). RSC Publishing.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. facm.ucl.ac.be [facm.ucl.ac.be]

- 11. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolic pathway of CBS rubber accelerator degradation

Title: The Metabolic Pathway of CBS Rubber Accelerator Degradation: Mechanisms, Microbial Drivers, and Bioremediation Protocols

Audience: Researchers, Environmental Scientists, and Drug/Xenobiotic Development Professionals

Executive Summary